Ethyl vs. Methyl: Lipophilicity and Permeability
Ethyl-pyrazin-2-ylmethyl-amine (target compound) exhibits substantially higher calculated lipophilicity compared to its N-methyl analog methyl-pyrazin-2-ylmethyl-amine (CAS 120739-79-9). This differential property profile directly influences passive membrane diffusion and blood-brain barrier penetration potential [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.5861 |
| Comparator Or Baseline | Methyl-pyrazin-2-ylmethyl-amine: LogP = -0.82 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.41 (target compound ~26× more lipophilic by partition ratio) |
| Conditions | Target: ACD/Labs calculation (Leyan datasheet); Comparator: Chembase calculated LogP value [1] |
Why This Matters
The enhanced lipophilicity of the N-ethyl analog predicts improved passive membrane permeability and CNS penetration, making it a preferential building block for neurological drug discovery programs where methyl analogs may exhibit insufficient brain exposure.
- [1] Chembase. methyl(pyrazin-2-ylmethyl)amine (CAS 120739-79-9) Calculated Properties. View Source
